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Compound of Interest

Compound Name: 1-Methoxyisoquinolin-3-amine

Cat. No.: B1611324

This guide provides a comprehensive technical overview of 3-Aminoisoquinoline (CAS No.
25475-67-6), a pivotal heterocyclic amine. Designed for researchers, medicinal chemists, and
drug development professionals, this document delves into the core physicochemical
properties, synthesis, chemical reactivity, and burgeoning therapeutic applications of this
versatile molecular scaffold. The content herein is structured to provide not just procedural
steps, but the underlying scientific rationale, ensuring a deep and actionable understanding for
laboratory and clinical research applications.

Core Molecular Profile and Physicochemical
Properties

3-Aminoisoquinoline is a heterocyclic aromatic amine built upon the isoquinoline framework.
This bicyclic structure, a fusion of a benzene and a pyridine ring, is a well-established
pharmacophore found in numerous biologically active compounds[1]. The presence of an
amino group at the C3 position significantly influences the molecule's electronic properties,
reactivity, and potential for biological interactions.

Chemical Identity
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Identifier Value

CAS Number 25475-67-6[2][3]

IUPAC Name isoquinolin-3-amine[4]

Synonyms 3-Isoquinolinamine, Isoquinolin-3-ylamine[3][4]
Molecular Formula CoHsN2[5][6]

Molecular Weight 144.17 g/mol [5][6]

InChl Key VYCKDIRCVDCQAE-UHFFFAOY SA-N[2][3]
SMILES Nclcc2ceceecc2enl[2][3]

Physicochemical Data

The physical and chemical properties of 3-Aminoisoquinoline are critical for its handling,
formulation, and application in synthetic and biological systems.

Property Value Source(s)
Appearance Yellow to green solid/powder [1]

Melting Point 174-178 °C [2][3]
Boiling Point 331.2 £ 15.0 °C (Predicted) [7]

pKa 5.05 (at 20 °C) [7]

Form Solid [2][3]

Synthesis and Purification Strategies

The synthesis of 3-Aminoisoquinoline and its derivatives is a key area of research, enabling
access to novel chemical entities for drug discovery. Modern palladium-catalyzed cross-
coupling reactions have become a method of choice, offering significant advantages over
harsher, classical methods.
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Palladium-Catalyzed Synthesis: The Buchwald-Hartwig
Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds,
particularly for the synthesis of arylamines from aryl halides[1][8]. This reaction is highly
relevant for producing 3-aminoisoquinoline derivatives from a 3-haloisoquinoline precursor,
such as 3-chloroisoquinoline. The choice of palladium catalyst, phosphine ligand, and base is
crucial for achieving high yields, especially with heteroaromatic substrates[9].

The success of the Buchwald-Hartwig reaction hinges on a finely tuned catalytic cycle. The
phosphine ligand (e.g., XPhos, BINAP) is not merely a spectator; its steric bulk and electronic
properties are critical for stabilizing the palladium center, facilitating the key steps of oxidative
addition and reductive elimination, and preventing the formation of inactive palladium dimers[1]
[10]. The base (e.g., NaOtBu, K2CO3) is essential for deprotonating the amine, forming the
palladium-amido complex that precedes the final bond-forming step[10]. Toluene is often a
favored solvent as it can precipitate iodide salts, which can otherwise inhibit the catalyst[10].

Buchwald-Hartwig Catalytic Cycle
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Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of
aryl chlorides[9][11].
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 Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir
bar, add the palladium precatalyst (e.g., Pdz2(dba)s, 1-2 mol%), the phosphine ligand (e.g.,
XPhos, 2-4 mol%), and sodium tert-butoxide (1.5 equivalents).

o Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three
times. To this mixture, add 3-chloroisoquinoline (1.0 equivalent) and the desired aryl amine
(1.2 equivalents).

e Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of
approximately 0.2 M with respect to the 3-chloroisoquinoline.

o Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction
mixture vigorously for 12-24 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl
acetate and carefully quench with water.

o Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the
aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry
over anhydrous sodium sulfate (Na2S0Oa), and filter.

 Purification: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Purification of the synthesized 3-aminoisoquinoline derivative is critical to ensure its suitability
for further biological testing or synthetic elaboration. Due to the basic nature of the amino
group, specialized chromatographic techniques may be required.
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Caption: Standard workflow for purification and characterization.
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Basic amines like 3-aminoisoquinoline can interact strongly with standard acidic silica gel,
leading to poor separation and yield loss. To mitigate this, a competing amine is often added to
the mobile phase, or an amine-functionalized silica is used[12].

o Stationary Phase: Pack a glass column with silica gel (60—120 mesh) as a slurry in the initial
eluent[13]. For particularly problematic separations, consider using commercially available
amine-functionalized silica gel[12].

» Mobile Phase (Eluent): Based on prior TLC analysis, select an appropriate solvent system. A
common starting point is a gradient of ethyl acetate in hexanes. To improve peak shape and
recovery, add a small amount of triethylamine (~0.5-1%) to the eluent system[12].

¢ Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent
and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load
the dry powder onto the top of the prepared column.

o Elution: Begin elution with the determined solvent system, collecting fractions sequentially.
e Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

« |solation: Combine the pure fractions and remove the solvent under reduced pressure to
yield the purified 3-aminoisoquinoline derivative.

Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic and
chromatographic techniques provides a self-validating system for identity and purity
assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

e 1H NMR: The proton spectrum will show characteristic signals for the aromatic protons on the
isoquinoline core and the substituent. The NHz protons typically appear as a broad singlet
which may exchange upon addition of D2O[1]. The proton at the C1 position is expected to
be a singlet shifted downfield (~9.0-9.2 ppm)[1].
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e 13C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The carbon
atom attached to the amino group (C3) is expected to be significantly shielded (shifted
upfield) compared to the same carbon in unsubstituted isoquinoline[1].

Protocol Snippet: NMR Sample Preparation Dissolve 5-10 mg of the purified compound in ~0.7
mL of a suitable deuterated solvent (e.g., CDClz or DMSO-de) in a 5 mm NMR tube[1].
Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

o Electron lonization (EI-MS): As an aromatic amine, 3-aminoisoquinoline is expected to show
a prominent molecular ion peak ([M]*) at m/z 144. Characteristic fragmentation may involve
the loss of HCN (m/z 117) or H2CN (m/z 116) from the heterocyclic ring[1].

e High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the
molecular ion, allowing for the unambiguous determination of the elemental formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

o Methodology: A reversed-phase HPLC method is typically suitable. A C18 column with a
mobile phase consisting of a gradient of acetonitrile in water (often with 0.1% trifluoroacetic
acid or formic acid to improve peak shape) is a common starting point. Detection is typically
performed using a UV detector at a wavelength where the compound exhibits strong
absorbance.

Applications in Drug Discovery and Development

The 3-aminoisoquinoline scaffold is a "privileged structure” in medicinal chemistry, appearing in
molecules targeting a range of diseases. Its rigid framework provides a solid anchor for
orienting functional groups toward biological targets.

Kinase Inhibition

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

A significant application of 3-aminoisoquinoline derivatives is in the development of kinase
inhibitors[14]. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation
is a hallmark of many diseases, including cancer.

o Target Example: Rho-kinase (ROCK): Isoquinoline-based compounds are well-known
inhibitors of ROCK, a key regulator of the actin cytoskeleton involved in cell migration and
muscle contraction[15][16]. Fasudil, an isoquinoline-5-sulfonamide, is a clinical ROCK
inhibitor[15]. Research has shown that N-(5-isoquinolyl)amine derivatives are potent ROCK
inhibitors, with some compounds exhibiting ICso values in the nanomolar range[17]. The 3-
aminoisoquinoline core can serve as a bioisostere or alternative scaffold in the design of
novel ROCK inhibitors.
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Caption: Inhibition of the ROCK signaling pathway by a 3-aminoisoquinoline derivative.

Central Nervous System (CNS) Activity

Early research identified 3-aminoisoquinoline derivatives as possessing CNS depressant
activity[18]. CNS depressants are a broad class of drugs that reduce neuronal activity, often by
enhancing the effects of the inhibitory neurotransmitter GABA[19][20]. While the specific
molecular targets for 3-aminoisoquinoline-based CNS depressants are not fully elucidated, this
historical finding suggests potential for developing novel anxiolytics, sedatives, or
anticonvulsants from this scaffold. Further investigation into their mechanism of action,
potentially involving GABA-A receptor modulation, could unveil new therapeutic avenues|[19]
[21].

Safety and Handling

3-Aminoisoquinoline requires careful handling in a laboratory setting. It is classified as harmful
if swallowed and causes skin and serious eye irritation. It may also cause respiratory
irritation[2][3].

e GHS Hazard Codes: H302, H315, H319, H335[2][3]
» Signal Word: Warning[2][3]

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Conclusion

3-Aminoisoquinoline (CAS 25475-67-6) is more than a simple chemical reagent; it is a versatile
and valuable scaffold with demonstrated utility in modern synthetic chemistry and significant
potential in drug development. Its amenability to functionalization via robust methods like the
Buchwald-Hartwig amination allows for the creation of diverse chemical libraries. The
established biological activities of its derivatives, particularly as kinase inhibitors and CNS
modulators, underscore its importance as a privileged structure. This guide provides the
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foundational knowledge and practical protocols necessary for researchers to confidently
synthesize, purify, characterize, and strategically deploy 3-aminoisoquinoline in their scientific
endeavors.
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product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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